

Application Note: Cellular Target Engagement of JNJ-7184, an RSV Polymerase Inhibitor

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Compound of Interest

Compound Name: JNJ-7184

Cat. No.: B15565171

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Abstract

This application note provides a detailed protocol for a cell-based assay to measure the target engagement of **JNJ-7184**, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1][2] **JNJ-7184** specifically targets the connector domain of the RSV-L protein, thereby inhibiting viral replication and transcription.[2][3][4] The described methodology utilizes a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay to measure the reduction in RSV genomic RNA in infected cells following treatment with **JNJ-7184**. This serves as a robust method to confirm cellular target engagement and determine the compound's potency.

Introduction

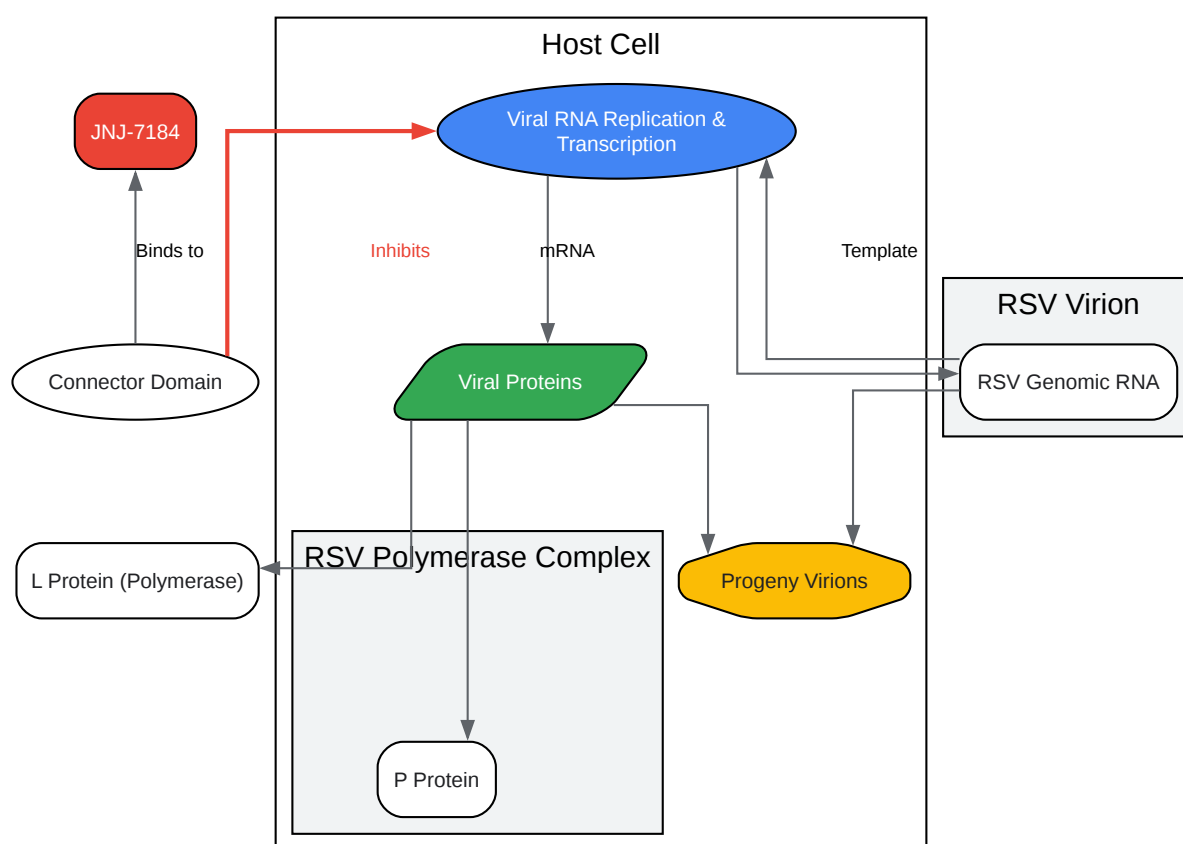
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRp), composed of the large protein (L) and the phosphoprotein (P), is essential for viral replication and transcription, making it a prime target for antiviral drug development. **JNJ-7184** is a potent, non-nucleoside inhibitor that binds to the connector domain of the RSV-L protein, inhibiting the initiation or early elongation phase of viral RNA synthesis.[1][2][3]

Demonstrating that a compound engages its intended target within a cellular context is a critical step in drug discovery. This application note details a cell-based assay to quantify the inhibition of RSV replication by **JNJ-7184**, thus providing a reliable measure of its target engagement in a physiologically relevant system. The protocol describes the infection of a permissive cell line

with RSV, treatment with a dilution series of **JNJ-7184**, and subsequent quantification of viral RNA levels using qRT-PCR.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of **JNJ-7184** in inhibiting RSV replication.

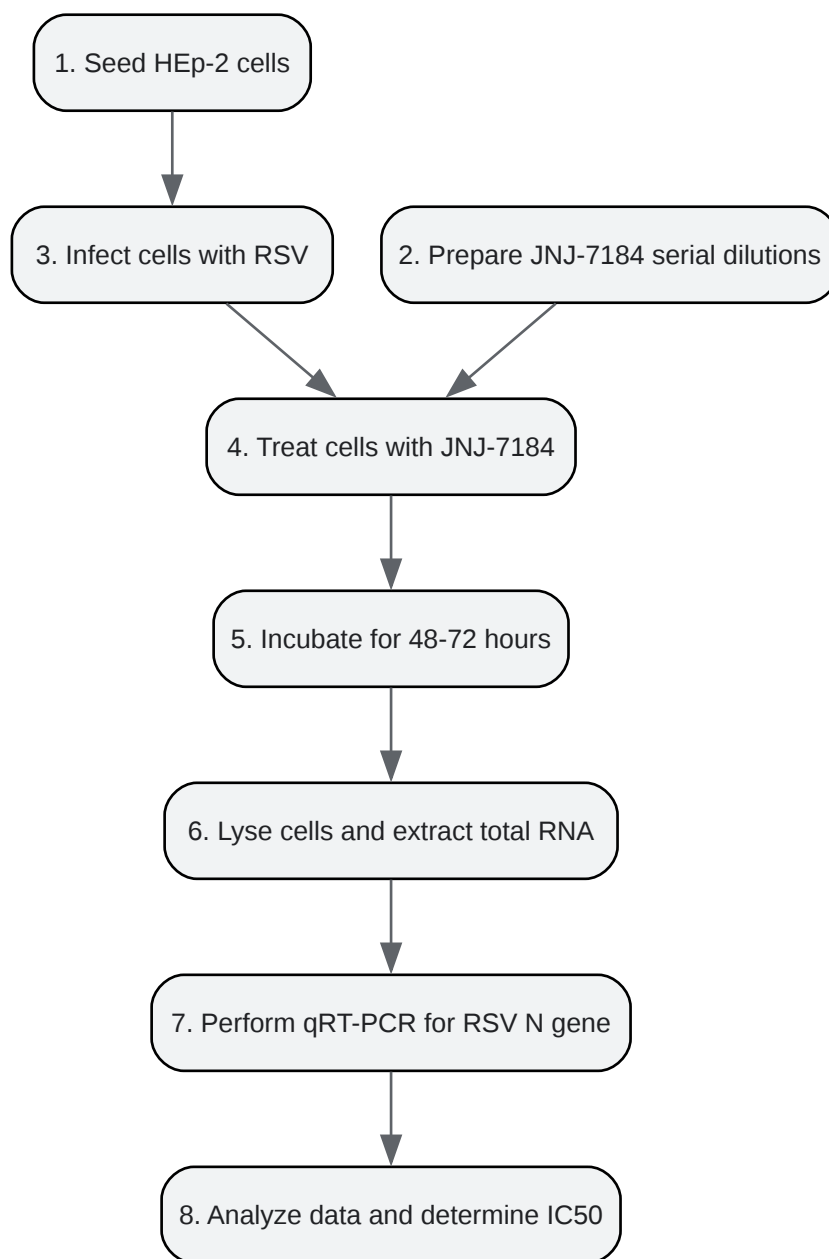


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Caption: Mechanism of action of **JNJ-7184**.

Experimental Workflow

The diagram below outlines the key steps of the RSV replication inhibition assay.



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Caption: Experimental workflow for the **JNJ-7184** target engagement assay.

Materials and Reagents

Material/Reagent	Supplier	Catalog Number
HEp-2 cells	ATCC	CCL-23
Dulbecco's Modified Eagle's Medium (DMEM)	Gibco	11965092
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
RSV A2 strain	ATCC	VR-1540
JNJ-7184	MedChemExpress	HY-161771
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D2650
RNeasy Mini Kit	Qiagen	74104
qScript XLT One-Step RT-PCR Kit	QuantaBio	95132
Primers and Probe for RSV N gene	Integrated DNA Technologies	Custom

Experimental Protocol

- Cell Culture and Seeding
a. Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
b. Seed HEp-2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
- Compound Preparation
a. Prepare a 10 mM stock solution of **JNJ-7184** in DMSO.
b. Perform serial dilutions of the **JNJ-7184** stock solution in infection medium (DMEM with 2% FBS) to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).
- RSV Infection and Treatment
a. On the day of the experiment, aspirate the culture medium from the HEp-2 cells.
b. Infect the cells with RSV A2 strain at a multiplicity of infection (MOI) of 0.1 in infection medium.
c. Immediately add the prepared **JNJ-7184** dilutions to the infected cells. Include a "virus only" control (no compound) and a "no virus" control.
d. Incubate the plate at 37°C in a 5% CO₂ incubator for 48 to 72 hours.

4. RNA Extraction and qRT-PCR a. After the incubation period, lyse the cells directly in the wells and extract total RNA using the RNeasy Mini Kit according to the manufacturer's instructions. b. Perform one-step qRT-PCR using the qScript XLT One-Step RT-PCR Kit with primers and a probe specific for the RSV N gene. A housekeeping gene (e.g., GAPDH) should be used for normalization. c. Set up the qRT-PCR reactions as follows:

- qScript XLT One-Step ToughMix: 10 μ L
 - Forward Primer (10 μ M): 0.5 μ L
 - Reverse Primer (10 μ M): 0.5 μ L
 - Probe (5 μ M): 0.5 μ L
 - Template RNA: 5 μ L
 - Nuclease-free water: to 20 μ L
- d. Run the qRT-PCR using a standard thermal cycling protocol.

5. Data Analysis a. Determine the Ct values for the RSV N gene and the housekeeping gene for each sample. b. Calculate the Δ Ct for each sample by subtracting the housekeeping gene Ct from the RSV N gene Ct. c. Calculate the $\Delta\Delta$ Ct by subtracting the average Δ Ct of the "virus only" control from the Δ Ct of each treated sample. d. The fold change in viral RNA levels can be calculated using the $2^{-\Delta\Delta$ Ct method. e. Plot the percentage of inhibition of viral replication against the log concentration of **JNJ-7184** and fit a dose-response curve to determine the IC₅₀ value.

Expected Results and Data Presentation

The following table presents representative data for the inhibition of RSV replication by **JNJ-7184**.

JNJ-7184 Concentration (nM)	% Inhibition of RSV RNA
1000	98.5
333	95.2
111	89.7
37	75.4
12.3	52.1
4.1	28.9
1.4	10.3
0.46	2.1

IC₅₀ Value: Based on the data, the IC₅₀ of **JNJ-7184** for the inhibition of RSV replication in HEp-2 cells is approximately 12 nM.

Troubleshooting

- High variability between replicates: Ensure accurate and consistent pipetting, especially during serial dilutions and the addition of virus and compound. Check for uniform cell seeding.
- Low viral replication in control wells: Verify the titer and viability of the RSV stock. Ensure the MOI is appropriate for the cell line and incubation time.
- No inhibition by **JNJ-7184**: Confirm the concentration and integrity of the **JNJ-7184** stock solution.

Conclusion

This application note provides a detailed and robust protocol for a cell-based assay to measure the target engagement of **JNJ-7184** by quantifying the inhibition of RSV replication. This assay is a valuable tool for researchers and drug development professionals working on novel antiviral therapies targeting the RSV polymerase. The methodology can be adapted for high-throughput screening of other potential RSV polymerase inhibitors.

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